Acetonitrile

CH3CN

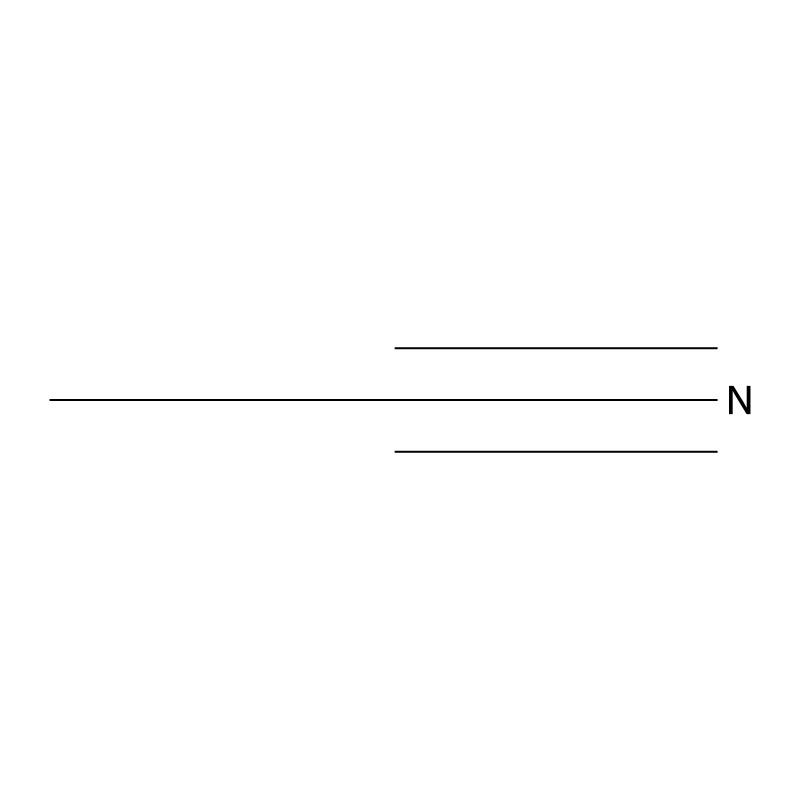

CH3CN

C2H3N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3CN

CH3CN

C2H3N

Molecular Weight

InChI

InChI Key

SMILES

solubility

24.36 M

In water, >800 g/L at 25 °C

In water, infinite solubility at 25 °C

Miscible with methanol, methyl acetate, ethyl acetate, ether, acetamide solutions, chloroform, carbon tetrachloride, ethylene chloride, and with many unsaturated hydrocarbons; immiscible with many saturated hydrocarbons (petroleum fractions).

Soluble in alcohol

Miscible with ethanol, diethyl ether, acetone, benzene

Equal wt of acetonitrile and the following materials are miscible at room temp: formic acid, acetic acid, levulinic acid, methanol, cellosolve solvent, formaldehyde, acetaldehyde, di-n-butyl amine, acetic anhydride, pyridine, nitrobenzene, aniline, xylene, phenol, acetyl chloride, dibutyl phthalate, diglycol stearate, n-butyl ether, dichloroethyl ether, methyl isobutyl ketone, nitromethane, nitroethane, nitropropane

Solubility in water, g/100ml at 20 °C: 1390 (very good)

Miscible

Synonyms

Canonical SMILES

Solvent:

- Polar aprotic solvent: Acetonitrile is a polar aprotic solvent, meaning it has a positive and negative end but lacks a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen). This characteristic makes it an excellent solvent for various nonpolar and polar compounds, including:

- Organic compounds: Acetonitrile readily dissolves a wide range of organic compounds, making it valuable in organic synthesis, purification, and crystallization .

- Pharmaceuticals and natural products: Its ability to dissolve diverse polar and nonpolar molecules makes it useful in isolating and purifying pharmaceuticals and natural products from complex mixtures .

- Inorganic salts: While primarily used for organic compounds, acetonitrile can also dissolve some inorganic salts, making it a valuable non-aqueous solvent in specific research applications .

Synthetic Intermediate:

- Source of nitrogen: Acetonitrile serves as a valuable building block in organic synthesis due to its readily available nitrogen atom. It can be transformed into various nitrogen-containing functional groups, such as amines, amides, and nitriles, which are essential components of many pharmaceuticals, agrochemicals, and materials .

Analytical Chemistry:

- Chromatography: Acetonitrile is a common mobile phase component in high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) due to its miscibility with water, good solvating properties, and volatility for efficient separation of various analytes .

- Extraction: Its ability to dissolve diverse compounds makes acetonitrile useful for extracting specific analytes from complex matrices in various research areas, including environmental analysis, food science, and forensics.

Other Applications:

- Lithium-ion batteries: Acetonitrile is a component of some electrolytes used in lithium-ion batteries due to its ability to dissolve lithium salts and its suitable solvation properties .

- DNA oligonucleotides: Acetonitrile plays a crucial role in the synthesis and purification of DNA oligonucleotides, which are essential building blocks for various biotechnology applications .

Acetonitrile, with the chemical formula or , is a colorless, volatile organic compound classified as the simplest organic nitrile. It is also known as methyl cyanide or cyanomethane. Acetonitrile is characterized by a linear structure with a carbon-nitrogen triple bond, making it a polar aprotic solvent. It has a boiling point of approximately 81-82 °C and a melting point of about -46 °C, with a density of 0.786 g/cm³ . Acetonitrile is miscible with water and many organic solvents, which enhances its utility in various chemical applications.

Acetonitrile is a flammable, moderately toxic, and irritating compound.

- Toxicity: Exposure can cause irritation to eyes, skin, and respiratory system. Ingestion can be fatal.

- Flammability: Acetonitrile has a low flash point and can readily ignite. Vapors can form explosive mixtures with air.

- Reactivity: Acetonitrile can react violently with strong oxidizers, strong acids, and strong bases.

Safety Precautions:

- Always wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling acetonitrile.

- Work in a well-ventilated fume hood.

- Store acetonitrile in a cool, dry place away from heat and ignition sources.

- Properly dispose of waste acetonitrile according to regulations.

- Hydrolysis: Acetonitrile can undergo hydrolysis to form acetamide or carboxylic acids depending on the reaction conditions (e.g., using concentrated hydrochloric acid) .

- Grignard Reactions: It reacts with Grignard reagents to yield ketones, similar to aldehydes and other nitriles .

- Cyanomethylation: Acetonitrile serves as a source of cyanomethyl groups in reactions involving arenes and heteroarenes, often catalyzed by transition metals .

- Ritter Reaction: This reaction utilizes acetonitrile to convert alcohols into amides .

- Cyclization Reactions: Acetonitrile can participate in cyclization reactions under acidic conditions, leading to various heterocyclic compounds .

Acetonitrile is metabolized in the liver to produce hydrogen cyanide, albeit at a slower rate compared to other nitriles, which contributes to its relatively low toxicity . The metabolic pathway involves oxidation to glycolonitrile, which decomposes into hydrogen cyanide and formaldehyde, both of which are toxic compounds. Despite this potential for toxicity, cases of acetonitrile poisoning are rare .

Acetonitrile can be synthesized through several methods:

- Byproduct of Acrylonitrile Production: The most common industrial method involves the production of acetonitrile as a byproduct during the synthesis of acrylonitrile.

- Hydrogenation of Ammonia and Carbon Monoxide: This method involves reacting ammonia with carbon monoxide under specific conditions to yield acetonitrile .

- Dehydration of Acetamide: Dehydrating acetamide can also produce acetonitrile .

- Electrochemical Methods: Recent advances have explored electrochemical routes for synthesizing acetonitrile from renewable sources .

Acetonitrile has diverse applications across various fields:

Research indicates that acetonitrile can interact with various chemical species, influencing reaction pathways and mechanisms. For example, it can form Lewis adducts with Lewis acids like boron trifluoride and participate in complexation reactions with transition metals . Its role as a solvent affects the solubility and reactivity of ionic and nonpolar compounds, making it essential for high-performance liquid chromatography (HPLC) applications .

Acetonitrile shares similarities with other nitriles but possesses unique characteristics that distinguish it:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Propionitrile | Higher boiling point; more toxic than acetonitrile | |

| Butyronitrile | Longer carbon chain; used in similar applications | |

| Benzonitrile | Aromatic compound; different reactivity patterns | |

| Hydrocyanic Acid | Simpler structure; highly toxic |

Uniqueness of Acetonitrile

Acetonitrile's unique properties include its low viscosity, high dielectric constant, and ability to dissolve both polar and nonpolar substances effectively. Its application as a solvent in HPLC and its role as an intermediate in various organic syntheses further highlight its significance compared to similar compounds .

Catalytic Ammonolysis of Carboxylic Acids for Acetonitrile Generation

The ammonolysis of carboxylic acids, particularly acetic acid (CH₃COOH), remains a foundational route for acetonitrile synthesis. Over γ-Al₂O₃ catalysts promoted by phosphoric acid, acetic acid reacts with ammonia (NH₃) at 250–450°C to yield acetonitrile via a two-step mechanism:

- Acetamide Formation:

$$

\text{CH₃COOH + NH₃ → CH₃CONH₂ + H₂O}

$$

This exothermic step (ΔH ≈ -2.18 kJ/mol) occurs at mild temperatures. - Dehydration to Acetonitrile:

$$

\text{CH₃CONH₂ → CH₃CN + H₂O}

$$

Endothermic (ΔH ≈ 84.37 kJ/mol) and favored above 320°C.

Optimized conditions (NH₃:CH₃COOH = 3–4:1) achieve ~80% selectivity, though competing hydrolysis to ammonium acetate limits yields. Recent advances employ zeolite catalysts (e.g., H-ZSM-5) to enhance dehydration efficiency and reduce energy input.

Bioethanol Ammoxidation as a Sustainable Production Strategy

Bioethanol-derived acetonitrile exemplifies green chemistry. In a fully integrated process, bioethanol undergoes ammoxidation with NH₃ and air over FeRh/Al₂O₃ or CoOx/HZSM-5 catalysts:

$$

\text{C₂H₅OH + NH₃ + 1.5 O₂ → CH₃CN + 3 H₂O}

$$

Key advantages include:

- Atom Economy: 100% carbon utilization from ethanol.

- Byproduct Valorization: Co-production of ammonium bicarbonate and sodium cyanide, reducing waste.

- Life Cycle Benefits: 40% lower greenhouse gas emissions compared to fossil-based routes.

Pilot-scale studies demonstrate 32.5% carbon yield from cellulose, with 84.6% selectivity in bio-oil.

Catalytic Fast Pyrolysis of Biomass Feedstocks

Catalytic fast pyrolysis (CFP) coupled with ammonization (CFP-A) converts lignocellulosic biomass (e.g., bagasse, rice husk) into acetonitrile within seconds. Using CoOx/HZSM-5 catalysts at 500°C:

- Pyrolysis: Cellulose decomposes to C₂ oxygenates (acetaldehyde, acetic acid).

- Ammonization:

$$

\text{CH₃CHO + NH₃ → CH₃CH(NH₂) → CH₃CN + H₂O}

$$

DFT calculations confirm that (–Co–O–Si–) sites facilitate dehydrogenation/dehydration, achieving 32.5% carbon yield.

Nickel-Catalyzed Cyanation Reactions Using Acetonitrile Solvent Systems

Nickel catalysis has revolutionized aryl halide cyanation, with acetonitrile serving as both solvent and cyanide source. Key breakthroughs include:

- Mild Conditions: Ni(0)/Ni(II) cycles enable reactions at 80–100°C, avoiding toxic cyanide reagents.

- Mechanistic Insight:

$$

\text{Ar–X + CH₃CN → Ar–CN + CH₃X}

$$

α-Methyl elimination from [N-(trimethylsilyl)iminoacyl]nickel intermediates drives C–CN bond cleavage. - Pharmaceutical Applications: Synthesis of letrozole (breast cancer) and citalopram (antidepressant) with >90% yield.

Role in Cross-Coupling Reaction Mechanisms

Acetonitrile plays a multifaceted role in cross-coupling reaction mechanisms, serving both as a coordinating solvent and as an active participant in catalytic cycles [1]. In palladium-catalyzed three-component reactions, acetonitrile demonstrates remarkable efficiency in arylsulfone synthesis, where arylboronic acids react with potassium metabisulfite and benzyl bromide in the presence of lithium fluoride and palladium chloride [2]. The mechanism involves acetonitrile accelerating the generation of aryl anion species from the reaction of arylboronic acids and lithium fluoride, enabling extremely low catalyst loadings of 0.00025 mol% while maintaining moderate to good yields [2].

The most significant advancement in understanding acetonitrile's role in cross-coupling mechanisms comes from studies with nickel-catalyzed alkyl-alkyl Kumada coupling reactions [4]. Research utilizing bulky 1,4,7-triisopropyl-1,4,7-triazacyclononane ligands has revealed that acetonitrile and other alkyl nitriles create a "Goldilocks system" that optimally stabilizes paramagnetic nickel(I) and nickel(III) species [4] [5]. The presence of acetonitrile leads to increased yields of cross-coupled products by providing the precise balance of stabilization needed for key catalytic intermediates [4]. This system facilitates the detection and isolation of uncommon organometallic nickel(I) and nickel(III) complexes involved in well-defined oxidative addition, transmetalation, and reductive elimination steps [4].

Ruthenium-catalyzed coupling reactions demonstrate acetonitrile's capacity for nucleophilic activation [6]. Cooperative catalysis involving a cationic ruthenium complex, amine base, and sodium salt enables catalytic activation of acetonitrile as a nucleophile under mild amine-basic conditions [6]. This system requires 2.5-5 mol% ruthenium complex and 2.5-10 mol% diazabicycloundecene in the presence of 10 mol% sodium hexafluorophosphate, with the mechanism involving ruthenium-bound metalated nitrile addition to aldehydes and imines [6].

| Catalyst System | Reaction Type | Temperature (°C) | Catalyst Loading (mol%) | Faradaic Efficiency/Yield (%) |

|---|---|---|---|---|

| Palladium-acetonitrile complexes | Three-component arylsulfone synthesis | Room temperature | 0.00025 | Moderate to good |

| Copper iodide in acetonitrile | Carbon-sulfur cross-coupling | 80 | Not specified | Good to excellent |

| Nickel-triazacyclononane-acetonitrile | Alkyl-alkyl Kumada coupling | Room temperature | 3-10 | Enhanced with acetonitrile |

| Ruthenium cationic complex | Nucleophilic acetonitrile activation | Room temperature | 2.5-5 | High yield with 2.5-10 mol% diazabicycloundecene |

Solvent Effects on Transition Metal Catalysis

Acetonitrile exerts profound solvent effects on transition metal catalysis through multiple mechanisms involving coordination, electronic modulation, and interfacial interactions [7]. Density functional theory calculations on acetonitrile interfaces with silver, copper, platinum, and rhodium surfaces reveal that solvent-solvent interactions at high coverage significantly influence catalytic behavior [7]. The relationship between potential of zero charge and metal work function demonstrates acetonitrile's ability to modify electrode interfaces with mean absolute deviations of 0.08-0.12 V across all studied facets [7].

In palladium-catalyzed cross-coupling reactions, acetonitrile promotes oxidative addition transition states involving anionic palladium species [8]. Studies on chloroaryl triflate substrates reveal that polar solvents, including acetonitrile, induce unexpected selectivity patterns in palladium/tri-tert-butylphosphine-catalyzed Suzuki-Miyaura cross coupling [8]. The solvent effects cannot be attributed solely to unspecific solvation effects in terms of a dielectric continuum model but must be considered in terms of specific solvent-solute interactions [8].

Nickel catalysis demonstrates the most pronounced acetonitrile solvent effects, particularly in systems employing nitrogen-donor ligands [4] [5]. The "Goldilocks effect" occurs when acetonitrile stabilizes nickel intermediates in precisely the right amount while promoting the desired reductive elimination step [5]. Mechanistic studies using electron paramagnetic resonance spectroscopy, electrochemical methods, and radical trap studies reveal that acetonitrile is involved in all catalytic intermediates, not just partial involvement as previously theorized [5]. The chemical equilibrium established depends directly on acetonitrile concentration, with product yield correlating with the amount of acetonitrile present [5].

Ruthenium systems exhibit unique acetonitrile coordination effects in photo-release mechanisms [9]. Research on ruthenium(II) complexes with the general formula Ru(R-phtpy)(acac)(MeCN) demonstrates that photo-release quantum yields increase with electron-donating substituents, ranging from zero for nitro groups to 0.05 for diethylamino groups [9]. The capability for acetonitrile release correlates with the relative energies of metal-centered triplet states versus metal-ligand-charge-transfer triplet states [9].

Formation and structures of palladium-cyanomethyl complexes illustrate acetonitrile's role in dramatic acidification effects [10]. Reaction of palladium-triphosphine complexes with guanidine and phosphazene bases in acetonitrile forms cyanomethyl complexes through deprotonation of coordinated acetonitrile [10]. The estimated pKa of coordinated acetonitrile is approximately 25, representing a decrease of at least 8 pKa units relative to free solvent [10]. This acidification enables heterolytic metal-carbon bond energies of approximately 11 kcal/mol [10].

| Metal | Interface Properties | Coordination Mode | Catalytic Enhancement |

|---|---|---|---|

| Palladium | Promotes oxidative addition transition states | Nitrile coordination | Accelerated generation of aryl anion species |

| Nickel | Stabilizes Ni(I) and Ni(III) intermediates | π-acceptor coordination | Goldilocks effect - optimal stabilization |

| Ruthenium | Facilitates acetonitrile activation as nucleophile | Nucleophilic activation | Cooperative catalysis with base and salt |

| Copper | Moderate binding affinity, high selectivity | Surface adsorption | Suppressed secondary amine formation |

| Silver | Chemisorption-dependent orientation effects | Electrostatic field dependent | Potential of zero charge modification |

Electrochemical Reduction Pathways for Value-Added Chemicals

Acetonitrile electrochemical reduction pathways enable the synthesis of numerous value-added chemicals through selective and efficient processes [11] [12] [13]. The most extensively studied pathway involves acetonitrile reduction to ethylamine, which represents a four-proton and four-electron transfer process competing with the two-proton, two-electron hydrogen evolution reaction [11] [14]. Copper nanoparticles demonstrate exceptional performance in this transformation, exhibiting the highest ethylamine Faradaic efficiency of approximately 96% at -0.29 V versus reversible hydrogen electrode [11].

Advanced copper-based catalysts have achieved remarkable improvements in acetonitrile reduction selectivity and stability [12] [13]. Self-supported copper oxide-copper heterostructures exhibit nearly 100% Faradaic efficiency across the entire potential range from -0.1 to -0.4 V versus reversible hydrogen electrode [12]. These catalysts demonstrate exceptional stability over 1000 hours at a constant current density of 0.2 A cm⁻² with copper oxide identified as the active component driving the reaction while metallic copper facilitates efficient electron transfer [12]. Thin carbon-coated copper catalysts achieve 98% Faradaic selectivity and partial current densities of 117 mA cm⁻² toward ethylamine at -0.8 V versus reversible hydrogen electrode [13].

Theoretical simulations and experimental evidence reveal that acetonitrile reduction involves a synergistic hydrogenation process incorporating both surface hydrogen migration and proton addition from solution [12] [14]. The mechanism involves halting the hydrogen evolution reaction at the Volmer step, where protons migrate to the unsaturated bond of acetonitrile rather than combining to form hydrogen gas [12]. This process has been extended successfully to other nitriles, including butyronitrile, pentanenitrile, and cyclopropanecarbonitrile, maintaining 100% selectivity toward primary amines with no detectable secondary or tertiary amine formation [14].

Photocatalytic acetonitrile coupling represents an innovative pathway for succinonitrile synthesis [15]. Anatase titanium dioxide-based photocatalysts achieve highly selective light-driven dehydrogenative coupling of acetonitrile molecules under mild aqueous conditions [15]. The formation rate of succinonitrile reaches 6.55 mmol/(g catalyst·hour) with over 97.5% selectivity to the target product [15]. Mechanism studies reveal water acts as a cocatalyst, with excited holes oxidizing water to form hydroxyl radicals that assist carbon-hydrogen bond cleavage to generate cyanomethyl radicals for subsequent carbon-carbon coupling [15].

Electrochemical carbon dioxide reduction in acetonitrile-based electrolytes demonstrates unique solvent-controlled selectivity [16] [17]. Molybdenum carbide electrodes in acetonitrile show carbon dioxide reduction to carbon monoxide coupled with acetonitrile decomposition to 3-aminocrotonitrile anion [16]. The acetonitrile electrolyte induces a "flower wire effect" where the electrolyte, rather than the electrocatalyst, governs catalytic selectivity [16]. This occurs through acetonitrile anion formation via deprotonation by hydride ions from the metal lattice, followed by nucleophilic attack on a second acetonitrile molecule [16].

Mercury(II)-catalyzed acetonitrile hydrolysis provides a controlled pathway for acetamide synthesis [18]. Raman spectroscopy studies reveal that mercury-bound acetonitrile, characterized by bands at 2275 and 2305 cm⁻¹, undergoes second-order kinetics with rate constant of 1.05 ± 0.06 × 10⁻³ M⁻¹s⁻¹ and activation energy of 18.9 kcal/mol [18]. This process enables high-yield acetamide formation under mild conditions with minimal side reactions [18].

| Target Product | Catalyst | Applied Potential (V vs RHE) | Faradaic Efficiency (%) | Current Density (mA cm⁻²) | Selectivity Notes |

|---|---|---|---|---|---|

| Ethylamine | Copper nanoparticles | -0.29 | 96 | 846 | High selectivity, 20h stability |

| Succinonitrile | Anatase titanium dioxide | Photocatalytic | 97.5 | 6.55 mmol/(g cat·h) | Avoids toxic reagents, mild conditions |

| Carbon monoxide from CO₂ | Molybdenum carbide | Below -2.4 V vs Fc/Fc⁺ | Not specified | Not specified | Coupled with acetonitrile decomposition |

| Acetamide | Mercury(II) catalyst | Below 0.1 | High yield | Not specified | High purity product formation |

| Primary amines (various nitriles) | Copper oxide-copper heterostructure | -0.1 to -0.4 | Nearly 100 | 117 (at -0.8 V RHE) | No secondary/tertiary amine formation |

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid with an aromatic odor.

Color/Form

Boiling Point

81.6 °C

81.6 °C at 760 mm Hg

82 °C

179°F

Flash Point

42 °F (6 °C) (Open Cup)

2 °C c.c.

42°F (open cup)

(oc) 42°F

Vapor Density

1.42 (Air = 1)

Relative vapor density (air = 1): 1.4

1.42

Density

Specific gravity: 0.78745 at 15 °C/4 °C

Relative density (water = 1): 0.8

0.787

0.78

LogP

log Kow = -0.34

-0.3

Odor

Sweet, ethereal odo

Melting Point

-43.8 °C

-44 °C

-46 °C

-49°F

UNII

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Use and Manufacturing

Mechanism of Action

Vapor Pressure

88.80 mmHg

88.8 mm Hg at 25 °C

Vapor pressure, kPa at 25 °C: 9.9

73 mmHg

Pictograms

Flammable;Irritant

Impurities

Maximum limits of impurities: residue after evaporation 0.0005%, acidity (as acetic acid) 0.03%, alkalinity (as ammonia) 0.001%, water 0.05%. /'Photrex' Reagent, for spectrophotometry/

Other CAS

26809-02-9

Wikipedia

Biological Half Life

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Acetonitrile and hydrogen cyanide are the principal byproducts from the ammoxidation of propylene to acrylonitrile (Sohio process). Some acrylonitrile producers recover and purify acetonitrile, but most companies burn the byproducts as plant fuel.

By-product of propylene-ammonia process for acrylonitrile.

Obtained commercially as a byproduct in manufacture of acrylonitrile. ... Preparation by dehydration of acetamide.

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

All other petroleum and coal products manufacturing

Pesticide, fertilizer, and other agricultural chemical manufacturing

Petrochemical manufacturing

Petroleum refineries

Pharmaceutical and medicine manufacturing

Services

Wholesale and retail trade

Acetonitrile: ACTIVE

Most, if not all, of the acetonitrile that was produced commercially in the United States in 1995 was isolated as a by-product from the manufacture of acrylonitrile by propylene ammoxidation.

... can be used as a marker for biomass burning

Analytic Laboratory Methods

Method: EPA-RCA 5030C; Procedure: purge and trap; Analyte: acetonitrile; Matrix: water; Detection Limit: not provided.

Method: EPA-RCA 8015C; Procedure: gas chromatography with flame ionization detector; Analyte: acetonitrile; Matrix: surface water, ground water, and solid matrices; Detection Limit: 6 ug/L.

Method: EPA-RCA 8033; Procedure: gas chromatography with nitrogen-phosphorus detection; Analyte: acetonitrile; Matrix: water; Detection Limit: 1.7 ug/L.

For more Analytic Laboratory Methods (Complete) data for ACETONITRILE (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Volatile substance can be separated from biological liquids after injection onto packed gas-chromatographic columns or in a closed vessel or by controlled temp diffusion from liq phase into air above sample (head space). Separated volatile component /including acetonitrile/ may be identified by GC.

Storage Conditions

Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet. Separate from oxidizing materials. Outside or detached storage is preferred.

Store in tightly closed containers in a cool, well ventialted area. Metal containers involving the transfer of this chemical should be grounded and bonded. Where possible, automatically pump liquid from drums or other storage containers to process containers. Drums must be equipped with self-closing valves, pressure vacuum bungs; and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical.

Interactions

The effect of ethanol on the metabolism of 20 nitriles was studied in vivo and in vitro in mice. At 13 hr after ethanol dosing (4.0 g/kg), the metabolism of acetonitrile by isolated hepatic microsomes was 1.83 times controls (ie, glucose).

Male CD-1 mice were exposed for 60 min to toxic concentrations of acetonitrile, propionitrile, or n-butyronitrile and were maintained for the following 14 days. The LC50 values for acetonitrile, propionitrile, and n-butyronitrile were 2,693, 163, and 249 ppm, respectively. Pretreatment with Na2S2O3 /(sodium thiosulfate)/ or NaNO2 /(sodium nitrite)/, two common inorganic cyanide antagonists, can provide significant (p<0.05) protection against the mortality associated with exposure to lethal concentrations of these nitriles. Administration of Na2S2O3 consistently provided a greater measure of protection than did NaNO2 against nitrile poisoning. Pretreatment with a heptatotoxic dose of CCl4 can protect mice against death from inhalation of lethal concentrations of these nitriles.

...rabbits injected with acetonitrile excreted 27-35% of the dose as thiocyanate, while in thyroid-ectomized rabbits, the excretion decreased significantly (3-5% of the dose). Thiocyanate excretion increased notably upon feeding dessicated thyroid to these animals.

Stability Shelf Life

Dates

The effect of water on the large-scale supercritical fluid chromatography purification of two factor XIa active pharmaceutical ingredients

Peng Li, Dauh-Rurng Wu, Henry Yip, Dawn Sun, Huiping Zhang, Xiaoping Hou, James Kempson, Arvind MathurPMID: 34161834 DOI: 10.1016/j.chroma.2021.462318

Abstract

BMS-962212, a parenteral Factor XIa inhibitor, was scaled-up for toxicity studies. Two steps of supercritical fluid chromatography (SFC) were developed for the chiral resolution of the penultimate and achiral purification of final active pharmaceutical ingredient (API), BMS-962212. A robust SFC process using Chiralcel OD-H with methanol-acetonitrile as modifier in COwas established to achieve a stable and uninterrupted operation with reduced mobile phase viscosity and system pressure drop. More than 230 g of the racemic penultimate was chirally resolved to reach >99% chiral purity, ready for final tert-butyl ester deprotection to provide the API. There were a significant number of impurities in BMS-962212 generated from the final step that needed to be removed. In contrast to conventional SFC conditions, an SFC method exploiting water and ammonia as additives in both the mobile phase and sample solution was developed to accomplish purification and desalting (i.e. removing TFA) of the zwitterionic API in one step. Water as an additive eliminated salt precipitation and improved the resolution while ammonia contributed to the desalting, details of which will be discussed in this article. A throughput of 2 g/h was achieved, and >80 g of the crude API was purified. The same strategy was applied to another Factor XIa API (compound A) and its penultimate.

Sub/supercritical Fluid Chromatography Purification and Desalting of a Cyclic Dinucleotide STING Agonist

Peng Li, Henry Yip, Dawn Sun, James Kempson, Janet Caceres-Cortes, Arvind Mathur, Dauh-Rurng WuPMID: 34218126 DOI: 10.1016/j.chroma.2021.462356

Abstract

An efficient and "endotoxin-free" purification of a cyclic dinucleotide (CDN) STING agonist was achieved to produce multigram quantities of pure BMT-390025, an active pharmaceutical ingredient (API), for toxicological studies. A two-step sub/supercritical fluid chromatography (SFC) procedure was developed for the achiral purification and desalting of the polar ionic CDN. A robust SFC process employing methanol-acetonitrile-water with ammonium acetate as co-solvent in COon BEH 2-ethylpyridine was established and scaled up as the first step to achieve a successful purification. The desalting/salt-switching (i.e. removing acetate and acetamide) was conducted using methanol-water with ammonium hydroxide as co-solvent on the same column in the second step to convert the final API to the ammonium salt. Water with additive was essential to eliminating salt precipitation and improving the peak shape and resolution. Due to the extreme hydrophilicity of BMT-390025, 65% of co-solvent was needed to adequately elute the target in both steps. More than 40 g of crude API was purified and desalted producing >20 g of pure BMT-390025 as the ammonium salt which was obtained with a chemical purity of >98.5% and met the endotoxin requirement of <0.1 EU/mg. In addition, >80 g of its penultimate prior to the deprotection of the silyl group was purified at a high throughput of 6.3 g/h (0.42 g/day/g SP).

Solvation properties of acetone-water mobile phases in reversed-phase liquid chromatography

Sanka N AtapattuPMID: 34087521 DOI: 10.1016/j.chroma.2021.462252

Abstract

The solvation parameter model is used for the selectivity evaluation of siloxane-bonded reversed-phase columns with mobile phases containing from 20-70 % (v/v) acetone-water. System constants determined at 10 % (v/v) increments of acetone solvent were utilized for the construction of system maps and correlation diagrams on five columns with different stationary phase chemistry; superficially porous octadecylsiloxane-bonded silica (Kinetex C18), electrostatic-shielded octadecylsiloxane-bonded silica (Luna Omega PS C18, diisobutyloctadecyl-bonded silica(Kinetex XB-C18), phenylhexyl-bonded silica (Kinetex Phenyl-Hexyl) and octylsiloxane-bonded silica (Kinetex C8). For all columns and acetone-water compositions the calibration n = 34 to 39 had a range for the coefficient of determination from 0.988 to 0.998, Fisher statistic from 277 to 1551 and a standard error of the estimate from 0.024 to 0.097. A comparison of the system constants for acetonitrile and methanol compositions for the same separation conditions confirms that the general solvation properties of acetone mobiles phases are more similar to that of acetonitrile than methanol and that method transfer should not be difficult.Development of a pH-dependent homogeneous liquid-liquid extraction by cold-induced phase separation in acetonitrile/water mixtures for determination of quinolone residues in animal-derived foods

Shuping Hu, Min Zhao, Zhongle Wang, Jiaying Yang, Dawei Chen, Pengcheng YanPMID: 34038778 DOI: 10.1016/j.chroma.2021.462235

Abstract

A simple extraction procedure coupled with liquid chromatography-Q Orbitrap high resolution mass spectrometry (LC-Q Orbitrap HRMS) for the determination of 19 quinolones in animal-derived foods (pork, fish, egg and milk) has been developed. Sample preparation is based on homogeneous liquid-liquid extraction at pH > 9 using water-miscible acetonitrile with cold-induced phase separation. The procedure allowed one-step enrichment and cleanup of all the 19 quinolones with different logP properties to lower aqueous phase, which eliminated the process of preconcentration and re-dissolution for sample solution. Furthermore, an adsorption phenomenon was observed between conventional borosilicate glass injection vials and most of quinolones. In detection analysis, a scheduled variable full scan strategy was performed to improve detection performance in Q Orbitrap HRMS. Under optimal conditions, a superior limit of quantitation (0.028-0.192 μg/kg) in animal-derived foods was achieved using this proposed method. Lastly, this method was validated and applied successfully in real samples.Revealing the chirality origin and homochirality crystallization of Ag

Xiao-Qian Liang, Ying-Zhou Li, Zhi Wang, Shan-Shan Zhang, Yi-Cheng Liu, Zhao-Zhen Cao, Lei Feng, Zhi-Yong Gao, Qing-Wang Xue, Chen-Ho Tung, Di SunPMID: 34404784 DOI: 10.1038/s41467-021-25275-2

Abstract

Although chirality is an ever-present characteristic in biology and some artificial molecules, controlling the chirality and demystifying the chirality origin of complex assemblies remain challenging. Herein, we report two homochiral Agnanoclusters with inherent chirality originated from identical rotation of six square faces on a Ag

cube driven by intra-cluster π···π stacking interaction between pntp

(Hpntp = p-nitrothiophenol) ligands. The spontaneous resolution of the racemic (SD/rac-Ag14a) to homochiral nanoclusters (SD/L-Ag14 and SD/R-Ag14) can be realized by re-crystallizing SD/rac-Ag14a in acetonitrile, which promotes the homochiral crystallization in solid state by forming C-H···O/N hydrogen bonds with nitro oxygen atoms in pntp

or aromatic hydrogen atoms in dpph (dpph = 1,6-bis(diphenylphosphino)hexane) on Ag

nanocluster. This work not only provides strategic guidance for the syntheses of chiral silver nanoclusters in an all-achiral environment, but also deciphers the origin of chirality at molecular level by identifying the special effects of intra- and inter-cluster supramolecular interactions.

Determination of semicarbazide residue in human urine samples using liquid chromatography-tandem mass spectrometry

Huamei Yang, Xiaoli Jiang, Yanli Wang, Chen Li, Li Hang, Weihong HuangPMID: 33872132 DOI: 10.1080/19440049.2021.1898678

Abstract

An ultra-performance liquid chromatography coupled with electrospray ionisation tandem mass spectrometry (UPLC-ESI-MS/MS) with pre-column derivatisation was developed and validated for the determination of semicarbazide in human urine. Urine samples were derivatised with 2-nitrobenzaldehyde and subsequently extracted with acetonitrile. Extracts were concentrated and then analysed by UPLC-MS/MS. The time per run was 7 min. Good results were observed for the linearity of matrix-matched calibration curves (R> 0.99) in the concentration range of 1-100 µg/L. The absolute recovery ranged from 98.7% to 108.6%, with the relative standard deviations (RSDs) of 2.2%-3.6%. The limit of detection and quantification for the semicarbazide was 0.5 µg/L and 1 µg/L, respectively. The method showed good extraction efficiency, high sensitivity, and good reproducibility. It was suitable for the detection of semicarbazide in human urine. Residues of semicarbazide were between 1.0 and 41.5 μg/L in children's 24-h urine. This work is the first report on the quantitative analysis of SEM in 24-h human urine samples.

Theoretical Study on the Photo-Oxidation and Photoreduction of an Azetidine Derivative as a Model of DNA Repair

Miriam Navarrete-Miguel, Antonio Francés-Monerris, Miguel A Miranda, Virginie Lhiaubet-Vallet, Daniel Roca-SanjuánPMID: 34068908 DOI: 10.3390/molecules26102911

Abstract

Photocycloreversion plays a central role in the study of the repair of DNA lesions, reverting them into the original pyrimidine nucleobases. Particularly, among the proposed mechanisms for the repair of DNA (6-4) photoproducts by photolyases, it has been suggested that it takes place through an intermediate characterized by a four-membered heterocyclic oxetane or azetidine ring, whose opening requires the reduction of the fused nucleobases. The specific role of this electron transfer step and its impact on the ring opening energetics remain to be understood. These processes are studied herein by means of quantum-chemical calculations on the two azetidine stereoisomers obtained from photocycloaddition between 6-azauracil and cyclohexene. First, we analyze the efficiency of the electron-transfer processes by computing the redox properties of the azetidine isomers as well as those of a series of aromatic photosensitizers acting as photoreductants and photo-oxidants. We find certain stereodifferentiation favoring oxidation of the-isomer, in agreement with previous experimental data. Second, we determine the reaction profiles of the ring-opening mechanism of the cationic, neutral, and anionic systems and assess their feasibility based on their energy barrier heights and the stability of the reactants and products. Results show that oxidation largely decreases the ring-opening energy barrier for both stereoisomers, even though the process is forecast as too slow to be competitive. Conversely, one-electron reduction dramatically facilitates the ring opening of the azetidine heterocycle. Considering the overall quantum-chemistry findings,

,

-dimethylaniline is proposed as an efficient photosensitizer to trigger the photoinduced cycloreversion of the DNA lesion model.

Effects of Microenvironmental Changes on the Fluorescence Signal of Alternariol: Magnesium Induces Strong Enhancement in the Fluorescence of the Mycotoxin

Eszter Fliszár-Nyúl, Beáta Lemli, Sándor Kunsági-Máté, Miklós PoórPMID: 34445400 DOI: 10.3390/ijms22168692

Abstract

Alternariol (AOH) is an emerging mycotoxin produced bymolds. It occurs as a contaminant e.g., in oilseeds, cereals, grapes, and tomatoes. Chronic exposure to AOH may cause genotoxic and endocrine disruptor effects. Our recent studies demonstrated that the fluorescence signal of AOH can be strongly affected by the environmental pH as well as by the presence of serum albumin or cyclodextrins. In the current study, we aimed to characterize the most optimal circumstances regarding the highly sensitive fluorescent detection of AOH. Therefore, the further detailed investigation of the microenvironment on the fluorescence signal of the mycotoxin has been performed, including the effects of different buffers, organic solvents, detergents, and cations. Organic solvents (acetonitrile and methanol) caused only slight increase in the emission signal of AOH, while detergents (sodium dodecyl sulfate and Triton-X100) and Ca

induced considerably higher enhancement in the fluorescence of the mycotoxin. In addition, Mg

proved to be a superior fluorescence enhancer of the AOH. Spectroscopic and modeling studies suggest the formation of low-affinity AOH-Mg

complexes. The effect of Mg

was also tested in two HPLC assays: Our results show that Mg

can considerably increase the fluorescence signal of AOH even in a chromatographic system.